9-oxobicyclo[3.3.1]nonane-1-carboxylic acid
CAS No.: 4696-11-1
VCID: VC11478558
Molecular Formula: C10H14O3
Molecular Weight: 182.22 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
![9-oxobicyclo[3.3.1]nonane-1-carboxylic acid - 4696-11-1](/images/no_structure.jpg)
Description |
9-Oxobicyclo[3.3.1]nonane-1-carboxylic acid is a bicyclic organic compound with a unique structure that combines a ketone and a carboxylic acid functional group. Its molecular framework, bicyclo[3.3.1]nonane, is characterized by a non-linear arrangement of carbon atoms that contributes to its distinct physical and chemical properties. This compound is of interest in organic synthesis, medicinal chemistry, and biological research due to its stereochemistry and reactivity. Synthesis MethodsSeveral synthetic routes have been developed for 9-oxobicyclo[3.3.1]nonane-1-carboxylic acid, often involving cyclization reactions and functional group modifications:
These methods are optimized for yield and purity, ensuring the compound's suitability for research applications. Biological ActivityStudies have shown that derivatives of 9-oxobicyclo[3.3.1]nonane-1-carboxylic acid exhibit significant biological activities:
Applications in ResearchThe compound's unique structure and reactivity make it valuable in various fields:
Comparison with Similar Compounds
The presence of both ketone and carboxylic acid groups in 9-oxobicyclo[3.3.1]nonane-1-carboxylic acid sets it apart, providing unique chemical properties and biological interactions. Future Research DirectionsFurther studies are needed to explore:
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CAS No. | 4696-11-1 | ||||||||
Product Name | 9-oxobicyclo[3.3.1]nonane-1-carboxylic acid | ||||||||
Molecular Formula | C10H14O3 | ||||||||
Molecular Weight | 182.22 g/mol | ||||||||
IUPAC Name | 9-oxobicyclo[3.3.1]nonane-1-carboxylic acid | ||||||||
Standard InChI | InChI=1S/C10H14O3/c11-8-7-3-1-5-10(8,9(12)13)6-2-4-7/h7H,1-6H2,(H,12,13) | ||||||||
Standard InChIKey | IZOYWCBOQKYTDQ-UHFFFAOYSA-N | ||||||||
Canonical SMILES | C1CC2CCCC(C1)(C2=O)C(=O)O | ||||||||
Purity | 95 | ||||||||
PubChem Compound | 273913 | ||||||||
Last Modified | Aug 25 2023 |
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